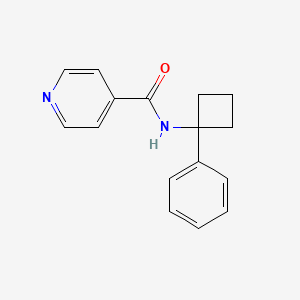
N-(4-methylcyclohexyl)-2-thiophen-3-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylcyclohexyl)-2-thiophen-3-ylacetamide, also known as MCTA, is a chemical compound that belongs to the class of acetamide derivatives. This compound has been studied for its potential applications in the field of medicinal chemistry. MCTA has been found to exhibit pharmacological properties that make it a promising candidate for drug development.
Mécanisme D'action
The exact mechanism of action of N-(4-methylcyclohexyl)-2-thiophen-3-ylacetamide is not fully understood. However, studies have shown that N-(4-methylcyclohexyl)-2-thiophen-3-ylacetamide inhibits the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators. N-(4-methylcyclohexyl)-2-thiophen-3-ylacetamide also inhibits the activity of nuclear factor-kappa B (NF-kB), which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
N-(4-methylcyclohexyl)-2-thiophen-3-ylacetamide has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. It has also been found to inhibit the growth of cancer cells and induce apoptosis. Studies have shown that N-(4-methylcyclohexyl)-2-thiophen-3-ylacetamide reduces the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methylcyclohexyl)-2-thiophen-3-ylacetamide has several advantages as a research tool. It is relatively easy to synthesize and purify, and it exhibits a range of pharmacological properties that make it a versatile compound for studying various biological processes. However, N-(4-methylcyclohexyl)-2-thiophen-3-ylacetamide also has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, N-(4-methylcyclohexyl)-2-thiophen-3-ylacetamide has not been extensively studied in clinical trials, so its safety and efficacy in humans are not well-established.
Orientations Futures
There are several future directions for research on N-(4-methylcyclohexyl)-2-thiophen-3-ylacetamide. One area of interest is the development of N-(4-methylcyclohexyl)-2-thiophen-3-ylacetamide analogs that exhibit improved pharmacological properties. Another area of interest is the study of N-(4-methylcyclohexyl)-2-thiophen-3-ylacetamide in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(4-methylcyclohexyl)-2-thiophen-3-ylacetamide and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-(4-methylcyclohexyl)-2-thiophen-3-ylacetamide involves the reaction between 4-methylcyclohexanone and thiophene-3-carboxylic acid. The reaction is catalyzed by a base such as potassium carbonate and is carried out in the presence of a solvent such as dimethylformamide. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
N-(4-methylcyclohexyl)-2-thiophen-3-ylacetamide has been studied for its potential applications in the treatment of various diseases. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. N-(4-methylcyclohexyl)-2-thiophen-3-ylacetamide has also been studied for its potential use in the treatment of cancer. Studies have shown that N-(4-methylcyclohexyl)-2-thiophen-3-ylacetamide inhibits the growth of cancer cells and induces apoptosis.
Propriétés
IUPAC Name |
N-(4-methylcyclohexyl)-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-10-2-4-12(5-3-10)14-13(15)8-11-6-7-16-9-11/h6-7,9-10,12H,2-5,8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUPDVDMKWKACW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylcyclohexyl)-2-thiophen-3-ylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[4-(4-Hydroxyphenyl)piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7475755.png)







